Pyrrolidine-3,4-diol

Catalog No.
S3318849
CAS No.
9046-10-0
M.F
C4H9NO2
M. Wt
103.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrrolidine-3,4-diol

CAS Number

9046-10-0

Product Name

Pyrrolidine-3,4-diol

IUPAC Name

pyrrolidine-3,4-diol

Molecular Formula

C4H9NO2

Molecular Weight

103.12 g/mol

InChI

InChI=1S/C4H9NO2/c6-3-1-5-2-4(3)7/h3-7H,1-2H2

InChI Key

JCZPOYAMKJFOLA-UHFFFAOYSA-N

SMILES

C1C(C(CN1)O)O

Synonyms

3,4-cis-pyrrolidine, 3,4-pyrrolidinediol, 3,4-trans-pyrrolidine

Canonical SMILES

C1C(C(CN1)O)O

Enzyme Inhibition:

Researchers have investigated pyrrolidine-3,4-diol derivatives as inhibitors for specific enzymes, particularly alpha-L-fucosidases. Alpha-L-fucosidases are a class of enzymes involved in processing carbohydrate structures in the body. Inhibiting these enzymes could have implications for understanding and potentially treating certain diseases.

A study published in Organic & Biomolecular Chemistry explored the synthesis of novel pyrrolidine-3,4-diol derivatives and their inhibitory activity against various glycosidases, including alpha-L-fucosidases. The study found that some derivatives displayed potent and selective inhibitory activity in the nanomolar range, suggesting potential for further development [].

Pyrrolidine-3,4-diol is a bicyclic organic compound characterized by a five-membered pyrrolidine ring with hydroxyl groups at the 3 and 4 positions. Its molecular formula is C4H9NO2C_4H_9NO_2, and it has a molecular weight of approximately 103.12 g/mol. The compound exists in various stereoisomeric forms, with specific configurations influencing its biological activity and chemical properties. Pyrrolidine-3,4-diol derivatives have garnered attention for their potential therapeutic applications, particularly in glycosidase inhibition.

, primarily due to its hydroxyl functional groups. Some notable reactions include:

  • Oxidation: The hydroxyl groups can be oxidized to carbonyls or further oxidized to carboxylic acids using oxidizing agents like chromium trioxide.
  • Esterification: Reaction with carboxylic acids can yield esters, which are useful in drug formulation.
  • Glycosidation: The compound can act as a glycosyl donor or acceptor in the synthesis of glycosides, which are important in biochemistry.

Pyrrolidine-3,4-diol and its derivatives exhibit significant biological activity, particularly as inhibitors of glycosidases. For instance:

  • α-L-Fucosidase Inhibition: Certain derivatives have been synthesized that display potent inhibitory activity against α-L-fucosidases, enzymes involved in carbohydrate metabolism .
  • Anticancer Properties: Some pyrrolidine-3,4-diol derivatives have shown promising anticancer activity against pancreatic tumor cells, indicating potential therapeutic applications in oncology .

These biological activities are often linked to the stereochemistry of the compound; specific isomers may exhibit enhanced efficacy.

The synthesis of pyrrolidine-3,4-diol can be achieved through several methods:

  • From Dehydroproline Derivatives: A common method involves the stereoselective reaction of osmium tetraoxide with dehydroproline derivatives to yield high-purity pyrrolidine-3,4-diol .
  • Using D-Mannose or D-Ribose: Starting from sugars like D-mannose or D-ribose allows for the construction of pyrrolidine frameworks through various chemical transformations .
  • Copper-Catalyzed Cycloaddition: This method involves using copper catalysts to facilitate the formation of pyrrolidine derivatives from azides and terminal alkynes .

Pyrrolidine-3,4-diol finds applications in various fields:

  • Pharmaceuticals: Its derivatives are explored as potential drug candidates for treating metabolic disorders and cancer.
  • Biochemical Research: Used as a tool compound in studies involving glycosidase activity and carbohydrate metabolism.
  • Synthetic Chemistry: Acts as an intermediate in the synthesis of complex organic molecules.

Interaction studies involving pyrrolidine-3,4-diol primarily focus on its role as an inhibitor of glycosidases. These studies reveal:

  • Mechanisms of Inhibition: Research indicates that certain derivatives bind competitively to the active sites of glycosidases, blocking substrate access and thereby inhibiting enzyme activity .
  • Structure-Activity Relationship: Investigations into how variations in structure influence binding affinity and inhibitory potency have been crucial for developing more effective inhibitors .

Pyrrolidine-3,4-diol shares structural similarities with several other compounds. Here is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
2-Hydroxymethylpyrrolidine-3,4-diolHydroxymethyl group at position 2Enhanced solubility; different biological activity
(R)-3-Hydroxypyrrolidine hydrochlorideHydroxyl group at position 3Exhibits different stereochemical properties
Cis-Pyrrolidine-3,4-diol hydrochlorideCis configuration around the ringSpecific interactions with glycosidases
2-Aminocyclopropylpyrrolidine-3,4-diolAminocyclopropyl substitutionPotential for novel therapeutic applications

Pyrrolidine-3,4-diol's unique combination of hydroxyl groups and its specific stereochemistry contribute to its distinct biological activities compared to these similar compounds.

Catalytic asymmetric hydrogenation has emerged as a cornerstone for achieving high enantiomeric excess (ee) in pyrrolidine-3,4-diol synthesis. This method relies on chiral transition metal catalysts to induce stereoselectivity during the reduction of prochiral substrates.

Chiral Rhodium and Nickel Catalysts

Rhodium-based systems, such as those employing chiral bisphosphine ligands, have demonstrated exceptional efficacy in the asymmetric hydrogenation of pyrrolidin-3,4-dione precursors. For instance, a rhodium/(R)-BINAP catalyst system achieves enantiomeric excesses exceeding 98% under hydrogen gas pressures of 50–100 bar at 60°C. Nickel catalysts, particularly those paired with P-chiral bisphosphorus ligands like DI-BIDIME, have also shown promise. These systems enable the synthesis of pyrrolidine derivatives bearing chiral tertiary alcohols via intramolecular reductive cyclization of N-alkynones, with turnover numbers reaching 1,000 and enantioselectivities >99:1 er.

Table 1: Comparative Performance of Catalytic Systems

Catalyst SystemSubstrateee (%)Turnover NumberReference
Rh/(R)-BINAPPyrrolidin-3,4-dione98500
Ni/DI-BIDIMEN-Alkynones>991,000
Cu/DHIPOHAzomethine ylides99200

Copper-Catalyzed Cycloaddition Approaches

The asymmetric 1,3-dipolar cycloaddition of azomethine ylides with dipolarophiles, catalyzed by copper complexes bearing N,O-ligands, provides an alternative route to 3,4-diaminopyrrolidines. A DHIPOH ligand (7c) with synergistic steric effects enables diastereomeric ratios up to 98:2 and enantioselectivities of 99% ee. Subsequent Raney Ni-catalyzed reduction yields 3,4-diaminopyrrolidines, underscoring the versatility of copper systems in accessing nitrogen-rich analogues.

The structure-activity relationship landscape of pyrrolidine-3,4-diol reveals intricate molecular interactions that govern enzymatic binding affinity and bioavailability profiles [1] [2] [3]. This heterocyclic scaffold demonstrates remarkable versatility in medicinal chemistry applications, with systematic modifications providing critical insights into the molecular determinants of biological activity [4] [5] [6]. The five-membered pyrrolidine ring containing nitrogen and two hydroxyl groups exhibits specific stereochemical orientations that are fundamental to its biological interactions with target enzymes [7] [8] [9].

Hydroxyl Group Configuration Impact on Enzymatic Binding Affinity

The hydroxyl group configuration within the pyrrolidine-3,4-diol framework represents a critical determinant of enzymatic binding affinity, particularly in glycosidase inhibition studies [1] [2] [10]. Research demonstrates that compounds bearing hydroxyl functionalities exhibit substantially enhanced inhibitory activity compared to their ester-modified counterparts [2] [11] [12].

Table 1: Hydroxyl Configuration Effects on Glycosidase Inhibition

CompoundConfigurationHydroxyl Statusα-Mannosidase Inhibition (1mM)IC50 (μM)Inhibition Type
8a(2S,3R,4S)Free hydroxyl96%32Competitive
8b(2S,3R,4S)Free hydroxyl87%120Mixed
8c(2S,3R,4S)Free hydroxyl89%119Mixed
8d(2S,3R,4S)Free hydroxyl92%80Mixed
9(2S,3R,4S)Free hydroxyl97%27Mixed
17a(2S,3R,4S)Ester protected49%No IC50Poor
17b(2S,3R,4S)Ester protected17%No IC50Poor
17c(2S,3R,4S)Ester protected35%No IC50Poor

The stereochemical arrangement of hydroxyl groups in the cis-configuration proves essential for optimal enzymatic interactions [7] [8] [13]. Studies indicate that the (2S,3R,4S) configuration consistently demonstrates superior binding affinity compared to alternative stereoisomeric arrangements [2] [10] [14]. The cis-3,4-dihydroxy arrangement facilitates critical hydrogen bonding interactions within the enzymatic active site, mimicking the natural substrate transition state geometry [1] [12] [15].

Quantitative structure-activity relationship analyses reveal that hydroxyl group accessibility directly correlates with inhibitory potency [10] [16] [12]. Compounds with free hydroxyl groups demonstrate inhibition percentages ranging from 87% to 97% at 1 millimolar concentrations, while ester-protected derivatives exhibit markedly reduced activity between 17% and 49% [2] [11]. The IC50 values for hydroxyl-containing derivatives span from 27 to 120 micromolar, establishing clear dose-response relationships [10] [12] [14].

The mechanistic basis for hydroxyl group importance lies in their capacity to form multiple hydrogen bonds with carboxylate residues within the glycosidase active site [1] [2] [17]. Crystallographic and molecular modeling studies demonstrate that the hydroxyl groups engage in bidentate interactions with enzymatic carboxylic acid functionalities, stabilizing the enzyme-inhibitor complex [10] [17] [15]. This interaction pattern explains the requirement for free hydroxyl groups and the dramatic activity loss observed with ester protection [2] [11].

N-Benzyl versus N-Hydroxyethyl Substituent Effects on Bioavailability

The nitrogen substituent pattern in pyrrolidine-3,4-diol derivatives profoundly influences bioavailability profiles and cellular uptake characteristics [18] [19] [5]. Comparative analyses between N-benzyl and N-hydroxyethyl substitution patterns reveal distinct pharmacokinetic behaviors and membrane permeability properties [20] [21] [22].

Table 2: N-Substituent Effects on Bioavailability Parameters

Substituent TypeLipophilicity (LogP)Membrane PermeabilityCellular UptakeMetabolic Stability
N-BenzylHigher (+1.2 to +2.1)EnhancedImprovedModerate
N-HydroxyethylLower (-0.8 to +0.3)ReducedLimitedEnhanced
UnsubstitutedIntermediate (0.0)ModerateBaselineVariable

N-benzyl derivatives demonstrate enhanced lipophilicity characteristics that facilitate improved membrane penetration and cellular internalization [18] [23] [5]. The aromatic benzyl moiety contributes approximately 1.2 to 2.1 LogP units, significantly increasing the hydrophobic character of the molecule [24] [5]. This lipophilic enhancement translates to improved bioavailability in cell-based assays, particularly for compounds targeting intracellular enzymatic processes [2] [11] [19].

Pharmacokinetic studies reveal that N-benzyl substituted pyrrolidine-3,4-diol derivatives exhibit superior oral bioavailability compared to their N-hydroxyethyl counterparts [20] [21]. The benzyl group provides metabolic protection against rapid N-dealkylation, extending the plasma half-life and improving therapeutic exposure [19] [5] [21]. However, this enhanced lipophilicity may compromise aqueous solubility, potentially limiting formulation options [20] [22].

N-hydroxyethyl substitution patterns offer complementary advantages in terms of aqueous solubility and renal clearance characteristics [20] [21]. The hydroxyethyl group introduces hydrogen bonding capacity that enhances water solubility while maintaining moderate membrane permeability [21] [22]. Metabolic studies demonstrate that N-hydroxyethyl derivatives undergo oxidation to form pyrrolidine N-oxide metabolites, representing a primary elimination pathway [20] [21].

The bioavailability differences between N-benzyl and N-hydroxyethyl substituents manifest prominently in pancreatic cancer cell line studies [2] [11]. N-benzyl derivatives typically demonstrate EC50 values ranging from 12.8 to 67.2 micromolar in MiaPaCa2 cells, while maintaining comparable potency in PK-9 cell lines [2]. The enhanced cellular penetration attributed to benzyl substitution appears critical for achieving optimal antiproliferative effects [11] [19] [5].

Ring-Constrained Analogues and Conformational Restriction Studies

Ring constraint strategies in pyrrolidine-3,4-diol derivatives provide valuable insights into conformational requirements for biological activity and offer pathways for enhanced selectivity profiles [25] [22] [26]. Conformationally restricted analogues demonstrate improved binding affinity through reduced entropic penalties and optimized pharmacophore presentation [3] [25] [27].

Table 3: Conformational Restriction Effects on Biological Activity

Constraint TypeStructural ModificationTRPV4 IC50 (nM)Selectivity EnhancementConformational Rigidity
Bicyclic lactamFused ring system2.552-fold vs parentHigh
Spiro-pyrrolidineQuaternary center15-258-12 foldModerate
Trans-diol constraintHydrogen bonding50-1203-5 foldLow-Moderate
Acetonide protectionCyclic acetal80-1502-3 foldLow

The development of bicyclic pyrrolidine systems represents a significant advancement in conformational constraint methodology [3] [25] [28]. These ring-fused analogues demonstrate dramatically improved potency against transient receptor potential vanilloid-4 channels, with IC50 values reaching 2.5 nanomolar compared to 130 nanomolar for the parent piperidine scaffold [3] [28] [29]. The enhanced activity stems from reduced conformational flexibility and optimal positioning of pharmacophoric elements [28] [29].

Spiro-pyrrolidine derivatives offer an alternative approach to conformational restriction while maintaining synthetic accessibility [22] [28]. These quaternary carbon-containing analogues demonstrate moderate selectivity enhancements of 8 to 12-fold compared to flexible analogues [22] [27]. The spiro configuration locks the pyrrolidine ring in a specific three-dimensional orientation that favors target protein interactions [22] [30].

Hydrogen bonding-mediated conformational constraints provide subtle but meaningful improvements in biological activity [26] [31]. Trans-diol configurations in pyrrolidine-3,4-diol derivatives can adopt intramolecular hydrogen bonding patterns that stabilize preferred conformations [13] [26]. Nuclear magnetic resonance studies confirm that these constrained conformations persist in solution and correlate with enhanced enzymatic binding affinity [26] [31].

Table 4: Structure-Activity Relationship Summary for Ring-Constrained Analogues

Structural FeatureBinding Affinity ImpactSelectivity EnhancementSynthetic Complexity
Fused bicyclic systemsHigh improvement (10-50x)Excellent (>20x)High
Spiro quaternary centersModerate improvement (3-10x)Good (5-15x)Moderate
Intramolecular H-bondsLow improvement (2-5x)Limited (2-5x)Low
Acetonide constraintsMinimal improvement (<2x)NoneLow

The molecular basis for improved activity in ring-constrained analogues involves reduced entropic costs upon target binding and enhanced complementarity with binding site geometries [3] [25] [28]. Thermodynamic analyses reveal that conformationally restricted pyrrolidine-3,4-diol derivatives exhibit more favorable binding enthalpies due to pre-organization effects [27] [28]. This pre-organization reduces the entropic penalty associated with conformational restriction upon binding, resulting in overall improved binding affinity [25] [27].

Conformational restriction studies also reveal important insights into the spatial requirements for biological activity [32] [33] [31]. The optimal constraint geometries typically maintain the pyrrolidine ring in envelope conformations that position the hydroxyl groups for maximal hydrogen bonding interactions [33] [31]. Deviations from these preferred conformations through inappropriate constraint strategies result in significant activity losses [32] [31].

XLogP3

-1.7

GHS Hazard Statements

Aggregated GHS information provided by 429 companies from 24 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (49.18%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (45.69%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (95.8%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (72.73%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (10.02%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (12.35%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
H412 (61.77%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

9046-10-0

General Manufacturing Information

Poly[oxy(methyl-1,2-ethanediyl)], .alpha.-(2-aminomethylethyl)-.omega.-(2-aminomethylethoxy)-: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Last modified: 08-19-2023

Explore Compound Types